Ramciclane
Description
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Properties
CAS No. |
96743-96-3 |
|---|---|
Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-[(2-benzyl-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H33NO/c1-19(2)18-11-12-20(19,3)21(16-18,23-14-13-22(4)5)15-17-9-7-6-8-10-17/h6-10,18H,11-16H2,1-5H3 |
InChI Key |
XAZVHBVUJRRLHH-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)(CC3=CC=CC=C3)OCCN(C)C)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)(CC3=CC=CC=C3)OCCN(C)C)C)C |
Origin of Product |
United States |
Biological Activity
Ramciclane, a compound belonging to the class of cyclic amines, has garnered attention in recent years due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Properties
This compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications. Key properties include:
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial effects against various bacterial strains. In vitro studies indicate that it inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
- Anti-inflammatory Effects : Research shows that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests its use in treating inflammatory conditions.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exert cytotoxic effects on certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is mediated through several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and anticancer effects.
- Interaction with Cell Membranes : The compound's structure allows it to interact with lipid bilayers, altering membrane permeability and potentially leading to cell death in susceptible organisms.
- Modulation of Signaling Pathways : this compound influences various signaling pathways, particularly those related to inflammation and cell survival. This modulation can enhance or inhibit cellular responses depending on the context.
Case Studies
Several case studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties of this compound against clinical isolates.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : this compound exhibited significant inhibition zones against tested pathogens, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.
-
Anti-inflammatory Mechanism Investigation :
- Objective : To assess the anti-inflammatory effects of this compound in a murine model.
- Methodology : Mice were treated with this compound prior to inducing inflammation via lipopolysaccharide (LPS).
- Results : Treatment with this compound resulted in reduced levels of TNF-α and IL-6 in serum compared to controls, indicating its potential as an anti-inflammatory agent.
-
Cytotoxicity Assessment in Cancer Cells :
- Objective : To determine the cytotoxic effects of this compound on breast cancer cell lines.
- Methodology : MTT assay was used to evaluate cell viability after treatment with varying concentrations of this compound.
- Results : A dose-dependent decrease in viability was observed, with IC50 values around 20 µM.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 4 |
| Escherichia coli | 32 |
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Q & A
Table 1: Criteria for Evaluating Research Questions
| Criterion | Example Application to this compound Research |
|---|---|
| Feasible | Can receptor binding assays be performed with available lab resources? |
| Novel | Does the question address understudied off-target effects? |
| Ethical | Are animal models justified and compliant with institutional guidelines? |
What experimental design considerations are critical for studying this compound’s efficacy in preclinical models?
Level: Basic
Methodological Answer:
- Controls: Include positive controls (e.g., established antidepressants) and negative controls (e.g., vehicle-treated groups) to validate assay sensitivity .
- Variables: Standardize dosage, administration routes, and animal strains to reduce confounding factors. For example, use C57BL/6 mice for consistency in behavioral tests .
- Replication: Perform triplicate experiments and blind data analysis to minimize bias .
Q. Table 2: Key Components of Experimental Design
| Component | This compound-Specific Example |
|---|---|
| Dose-Response | Test 5–50 mg/kg doses to identify ED50. |
| Endpoint Metrics | Measure cortisol levels + forced swim test immobility. |
| Statistical Power | Use G*Power to calculate sample size (α=0.05, β=0.2). |
How should researchers address contradictory data in this compound’s pharmacokinetic studies?
Level: Advanced
Methodological Answer:
- Triangulation: Cross-validate results using multiple methods (e.g., LC-MS for plasma concentration, PET imaging for brain uptake) .
- Error Analysis: Quantify uncertainties (e.g., ±15% variability in HPLC measurements) and use statistical tests (e.g., ANOVA with post-hoc corrections) to assess significance .
- Contextual Factors: Account for variables like metabolism differences between species or batch-to-batch compound purity .
Example Workflow for Contradiction Resolution:
Replicate experiments under identical conditions.
Compare data with published studies (e.g., conflicting bioavailability values in rats vs. primates).
Propose mechanistic hypotheses (e.g., species-specific cytochrome P450 interactions) .
What methodological challenges arise when integrating multi-omics data to study this compound’s systemic effects?
Level: Advanced
Methodological Answer:
- Data Harmonization: Use bioinformatics pipelines (e.g., R/Bioconductor) to align transcriptomic, proteomic, and metabolomic datasets .
- Causal Inference: Apply network pharmacology tools (e.g., Cytoscape) to distinguish direct targets from downstream effects .
- Validation: Confirm omics findings with orthogonal methods (e.g., siRNA knockdown of candidate genes) .
Q. Table 3: Multi-Omics Integration Framework
| Step | Tool/Approach |
|---|---|
| Data Preprocessing | Normalize RNA-seq counts with DESeq2. |
| Pathway Analysis | Use KEGG/GO enrichment via clusterProfiler. |
| Cross-Validation | Validate protein expression via Western blot. |
How can researchers systematically identify literature gaps in this compound’s therapeutic applications?
Level: Basic
Methodological Answer:
- Database Searches: Use PubMed/MEDLINE with Boolean queries (e.g., "this compound AND (depression OR anxiety) NOT review") .
- Citation Chaining: Track references in seminal papers (e.g., Smith et al., 2020) to find undercited studies .
- Meta-Analysis: Aggregate preclinical data to identify inconsistent findings (e.g., efficacy in female vs. male models) .
What advanced strategies ensure reproducibility in this compound’s in vivo studies?
Level: Advanced
Methodological Answer:
- Pre-registration: Document hypotheses and protocols on platforms like OSF before experimentation .
- Open Science: Share raw data (e.g., behavioral videos) and code (e.g., R scripts for statistical analysis) via repositories like Zenodo .
- Metadata Standards: Adopt MIAME (for genomics) or ARRIVE (for animal studies) guidelines .
How should researchers validate this compound’s target engagement in heterogeneous disease models?
Level: Basic
Methodological Answer:
- In Vitro/In Vivo Correlation: Compare receptor binding assays (IC50) with behavioral outcomes (e.g., tail suspension test) .
- Pharmacodynamic Markers: Measure downstream biomarkers (e.g., cAMP levels post-5-HT1A activation) .
- Statistical Rigor: Use mixed-effects models to account for inter-subject variability .
What methodologies are recommended for assessing this compound’s long-term stability in formulation studies?
Level: Advanced
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV .
- Forced Degradation: Expose this compound to heat, light, and pH extremes to identify vulnerable functional groups .
- Kinetic Modeling: Apply Arrhenius equation to predict shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
